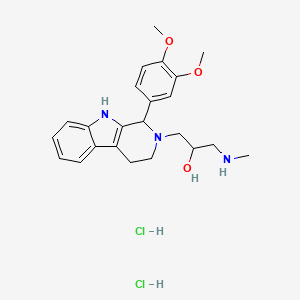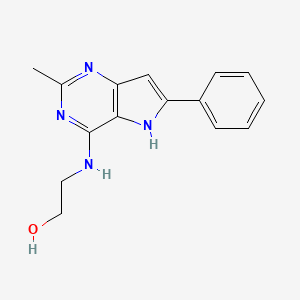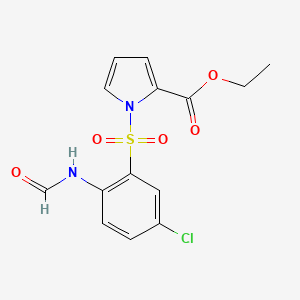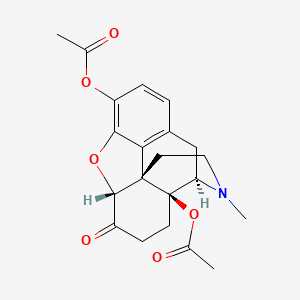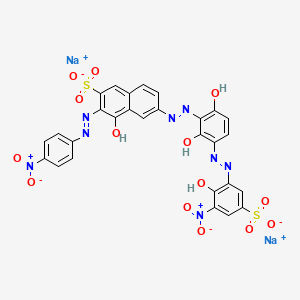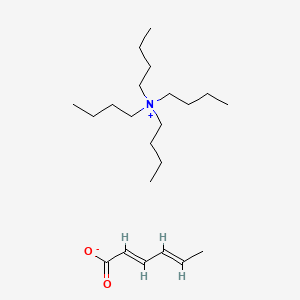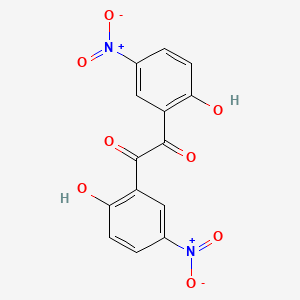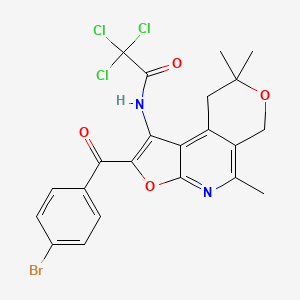
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- is a complex organic compound with a unique structure that includes a bromobenzoyl group, a furo-pyrano-pyridin ring system, and a trichloroacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- typically involves multiple steps, starting with the preparation of the furo-pyrano-pyridin ring system. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The bromobenzoyl group is then introduced via a Friedel-Crafts acylation reaction, using bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the trichloroacetamide moiety is added through a nucleophilic substitution reaction, using trichloroacetyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps, as well as the development of more efficient catalysts for the Friedel-Crafts acylation and nucleophilic substitution reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromobenzoyl and trichloroacetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), while electrophilic substitution reactions may use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme or interacting with a receptor to trigger a signaling pathway. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl): This compound is similar in structure but lacks the trichloroacetamide moiety.
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro-: This compound is similar but has different substituents on the furo-pyrano-pyridin ring system.
Uniqueness
The uniqueness of Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
172985-38-5 |
|---|---|
Molekularformel |
C22H18BrCl3N2O4 |
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
N-[4-(4-bromobenzoyl)-8,12,12-trimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-3-yl]-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C22H18BrCl3N2O4/c1-10-14-9-31-21(2,3)8-13(14)15-16(28-20(30)22(24,25)26)18(32-19(15)27-10)17(29)11-4-6-12(23)7-5-11/h4-7H,8-9H2,1-3H3,(H,28,30) |
InChI-Schlüssel |
AVHLNNFKXNVIJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=C(C=C4)Br)NC(=O)C(Cl)(Cl)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


